molecular formula C7H6BrClO B6157458 2-bromo-3-(chloromethyl)phenol CAS No. 1260674-44-9

2-bromo-3-(chloromethyl)phenol

Cat. No. B6157458
CAS RN: 1260674-44-9
M. Wt: 221.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-bromo-3-(chloromethyl)phenol” is a compound with the molecular formula C7H6BrClO . It is a derivative of phenol, which is an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring .


Synthesis Analysis

The synthesis of phenol derivatives like “2-bromo-3-(chloromethyl)phenol” can involve nucleophilic aromatic substitution reactions . An early method of preparing phenol involved the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC . The presence of electron-withdrawing groups ortho and para to the chlorine substantially enhance the rate of substitution .


Molecular Structure Analysis

The molecular structure of “2-bromo-3-(chloromethyl)phenol” can be represented by the InChI code 1S/C7H6BrClO/c8-6-2-1-3-7(10)5(6)4-9/h1-3,10H,4H2 . The average mass of the molecule is 221.48 Da .


Chemical Reactions Analysis

Phenol derivatives like “2-bromo-3-(chloromethyl)phenol” can undergo various chemical reactions. For instance, they can participate in nucleophilic aromatic substitution reactions . The presence of electron-withdrawing groups ortho and para to the chlorine substantially enhance the rate of substitution .

Safety and Hazards

The safety data sheet for bromophenol, a related compound, suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable, harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, avoid ingestion and inhalation, and store in a well-ventilated place .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-3-(chloromethyl)phenol involves the bromination of 3-(chloromethyl)phenol.", "Starting Materials": [ "3-(chloromethyl)phenol", "Bromine", "Sodium hydroxide", "Acetic acid", "Water" ], "Reaction": [ "Mix 3-(chloromethyl)phenol, sodium hydroxide, acetic acid, and water in a round-bottom flask.", "Add bromine dropwise to the mixture while stirring at room temperature.", "Continue stirring for 2 hours at room temperature.", "Extract the product with dichloromethane.", "Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain 2-bromo-3-(chloromethyl)phenol as a white solid." ] }

CAS RN

1260674-44-9

Product Name

2-bromo-3-(chloromethyl)phenol

Molecular Formula

C7H6BrClO

Molecular Weight

221.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.